4,7-Bis(dimethylamino)-1,10-phenanthroline
Overview
Description
4,7-Bis(dimethylamino)-1,10-phenanthroline, also known as BAPTA, is a chemical compound that is widely used in scientific research. It belongs to the family of phenanthrolines, which are organic compounds that contain a phenanthrene backbone and one or more nitrogen-containing functional groups. BAPTA is a chelator, which means that it has the ability to bind metal ions and remove them from solution.
Scientific Research Applications
Synthesis and Chemistry
- Pyridoquinolines Synthesis : The compound 4,7-bis(dimethylamino)-1,10-phenanthroline has been utilized in the synthesis of new pyridoquinolines with dimethylaminopropyl side chains. This demonstrates its role in the formation of complex heterocyclic structures, relevant in organic chemistry research (Molock & Boykin, 1983).
Crystal Engineering
- Supramolecular Assemblies : Research on 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules like 1,10-phenanthroline includes this compound. This work is significant for understanding crystal engineering and the formation of supramolecular assemblies (Arora & Pedireddi, 2003).
Polymerization Initiators
- Epsilon-Caprolactone Polymerization : The compound has been investigated as part of tetrylenes, which are initiators in the bulk polymerization of epsilon-caprolactone. This highlights its potential role in polymer science and materials engineering (Mankaev et al., 2018).
Metal Complexes and Catalysis
- Iron(II) Complexes : The thermal decomposition of complexes of iron(II) iodide with 4,7-dimethyl-1,10-phenanthroline, a closely related compound, has been studied, providing insights into the thermoanalytical behavior and bond strength in metal-ligand interactions (Bonomo et al., 1974).
- Cadmium(II) Complexes : The synthesis and characterization of a novel di-μ-chloro-bis[chloro(4,7-dimethyl-1,10-phenanthroline)cadmium(II)] dimer complex. This complex's structural analysis contributes to the understanding of coordination chemistry and potential applications in catalysis (Warad et al., 2013).
Biological and Medical Research
- Anticancer Agents : Oxovanadium(IV) complexes with 1,10-phenanthroline or 4,7-dimethyl-1,10-phenanthroline as ligands have been synthesized and characterized for their anticancer properties, particularly against human leukemia cells (Dong et al., 2000).
Electronic and Optical Materials
- Electron Transport Materials : The molecular engineering of 4,7-Bisphenyl-1,10-phenanthroline derivatives for enhancing the thermal stability and electron mobility in organic light-emitting diodes (OLEDs) is a significant application in materials science (Bin et al., 2020).
Properties
IUPAC Name |
4-N,4-N,7-N,7-N-tetramethyl-1,10-phenanthroline-4,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-19(2)13-7-9-17-15-11(13)5-6-12-14(20(3)4)8-10-18-16(12)15/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCPKJOUZGQJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC3=C(C=CN=C3C2=NC=C1)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438437 | |
Record name | 4,7-bis(dimethylamino)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169516-12-5 | |
Record name | 4,7-bis(dimethylamino)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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